Ethyl 2-chloro-6-benzothiazolecarboxylate
Overview
Description
Ethyl 2-chloro-6-benzothiazolecarboxylate is a chemical compound with the molecular formula C₁₀H₈ClNO₂S and a molecular weight of 241.7 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Ethyl 2-chloro-6-benzothiazolecarboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with cupric chloride and tert-butyl nitrite in acetonitrile . The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature. The mixture is stirred for a specific period to ensure complete reaction.
Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to maximize yield and purity. The compound is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Ethyl 2-chloro-6-benzothiazolecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-6-benzothiazolecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-benzothiazolecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 2-chloro-6-benzothiazolecarboxylate can be compared with other benzothiazole derivatives, such as:
Ethyl benzothiazole-2-carboxylate: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chlorobenzothiazole: Lacks the ester group, which can influence its solubility and chemical properties.
The presence of the chlorine atom and the ester group in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSCVMIXDMKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507081 | |
Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78485-37-7 | |
Record name | Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20507081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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